2-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}propanamide
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Overview
Description
Propanamide, 2-methyl-N-[2,2,2-trichloro-1-[[(phenylamino)thioxomethyl]amino]ethyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a propanamide backbone with multiple substituents, including a phenylamino group and a trichloroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-methyl-N-[2,2,2-trichloro-1-[[(phenylamino)thioxomethyl]amino]ethyl]- typically involves multiple steps:
Formation of the Propanamide Backbone: This can be achieved by reacting propanoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.
Addition of the Trichloroethyl Group: This step involves the reaction of the intermediate with trichloroacetyl chloride in the presence of a base.
Incorporation of the Phenylamino Group: This is typically done through a nucleophilic substitution reaction using phenylamine.
Formation of the Thioxomethyl Group: This can be achieved by reacting the intermediate with carbon disulfide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the trichloroethyl group, converting it to a less chlorinated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen and the phenylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are frequently employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted amides and phenyl derivatives.
Scientific Research Applications
Propanamide, 2-methyl-N-[2,2,2-trichloro-1-[[(phenylamino)thioxomethyl]amino]ethyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can modulate enzymatic activity, interfere with receptor signaling, and bind to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Propanamide, 2-methyl-: A simpler analog without the trichloroethyl and phenylamino groups.
Propanamide, N-ethyl-2-methyl-: Contains an ethyl group instead of the trichloroethyl group.
Propanamide, 2,2-dimethyl-N-phenyl-: Features a dimethyl group and a phenyl group but lacks the trichloroethyl group.
Uniqueness
Propanamide, 2-methyl-N-[2,2,2-trichloro-1-[[(phenylamino)thioxomethyl]amino]ethyl]- is unique due to its combination of substituents, which confer distinct chemical and biological properties. The presence of the trichloroethyl group enhances its reactivity, while the phenylamino group contributes to its potential biological activity.
Properties
CAS No. |
301359-49-9 |
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Molecular Formula |
C13H16Cl3N3OS |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]propanamide |
InChI |
InChI=1S/C13H16Cl3N3OS/c1-8(2)10(20)18-11(13(14,15)16)19-12(21)17-9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,18,20)(H2,17,19,21) |
InChI Key |
QWKRDLFQGSXRSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
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